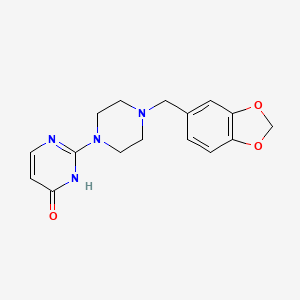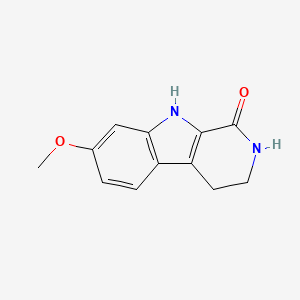
Ethyl 3-methyl-5-(nonafluorobutyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-5-(nonafluorobutyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nonafluorobutyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-5-(nonafluorobutyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with nonafluorobutyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methyl-5-(nonafluorobutyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The nonafluorobutyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the nonafluorobutyl group.
Applications De Recherche Scientifique
Ethyl 3-methyl-5-(nonafluorobutyl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the nonafluorobutyl group.
Mécanisme D'action
The mechanism of action of Ethyl 3-methyl-5-(nonafluorobutyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-methyl-1H-pyrazole-4-carboxylate: Lacks the nonafluorobutyl group, resulting in different chemical properties.
3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Contains a trifluoromethyl group instead of a nonafluorobutyl group, leading to variations in reactivity and applications.
Uniqueness
Ethyl 3-methyl-5-(nonafluorobutyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high lipophilicity and stability.
Propriétés
Numéro CAS |
119403-58-6 |
|---|---|
Formule moléculaire |
C11H9F9N2O2 |
Poids moléculaire |
372.19 g/mol |
Nom IUPAC |
ethyl 5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H9F9N2O2/c1-3-24-7(23)5-4(2)21-22-6(5)8(12,13)9(14,15)10(16,17)11(18,19)20/h3H2,1-2H3,(H,21,22) |
Clé InChI |
UXYZBNZRCWCUCV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NN=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14172591.png)
![[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea](/img/structure/B14172596.png)


![5-{[3-(4-Fluorophenoxy)phenyl]methanesulfonyl}-1,2,4-thiadiazole](/img/structure/B14172623.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)

![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)

![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)
![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)
![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)

![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
